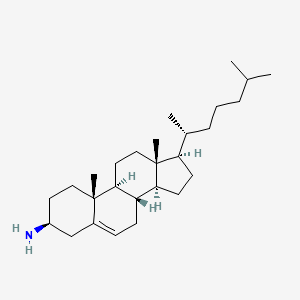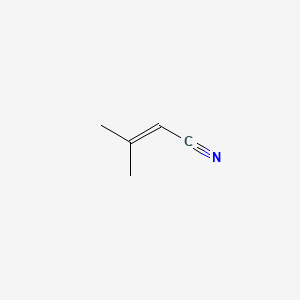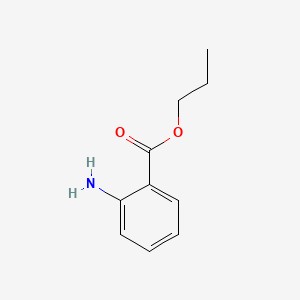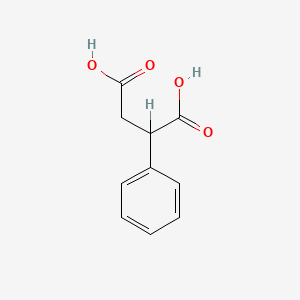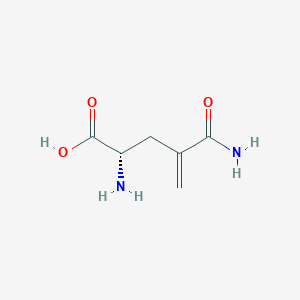
4-Methylene-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylene-L-glutamine is a non-proteinogenic L-alpha-amino acid that is L-glutamine in which the hydrogens attached to the carbon gamma to the carboxy group are replaced by a methylene group. It is a tautomer of a 4-methylene-L-glutamine zwitterion.
Aplicaciones Científicas De Investigación
Neuronal Transport and Neurotransmitter Precursor
4-Methylene-L-glutamine is significant in neuroscience, especially regarding neurotransmission. It acts as a precursor for glutamate, an excitatory neurotransmitter in the mammalian central nervous system. Studies have identified specific glutamine transporters in neurons, highlighting the role of 4-Methylene-L-glutamine in neurotransmitter precursor supply (Varoqui et al., 2000).
Enzymatic Activity in Plants
In plant biochemistry, 4-Methylene-L-glutamine amidohydrolase has been identified in peanut leaves. This enzyme, highly specific to 4-Methylene-L-glutamine, indicates the compound's relevance in plant metabolic processes (Powell & Dekker, 1983).
Metabolic Functions in Health and Disease
4-Methylene-L-glutamine is crucial in metabolic functions, particularly in critical illnesses and cancer metabolism. It acts as a respiratory fuel for rapidly proliferating cells and plays a significant role in acid-base balance, nitrogen transport, and precursor for nucleic acids, proteins, and other metabolites. Its importance is evident in conditions like hepatic encephalopathy and cancer, where altered glutamine metabolism impacts patient outcomes (Lacey & Wilmore, 2009); (Yang, Venneti, & Nagrath, 2017).
Diagnostic and Therapeutic Applications
In diagnostic imaging, particularly in cancer, 4-Methylene-L-glutamine derivatives have been developed for magnetic resonance spectroscopy (MRS) imaging to study cancer cell metabolism. These derivatives help visualize metabolic pathways and could have significant implications in cancer diagnosis and treatment (Qu et al., 2011).
Influence on Neurotransmitter Receptors
4-Methylene-L-glutamine derivatives impact glutamate metabotropic receptors, indicating their potential role in modulating neurotransmitter systems, which can have implications in neurological disorders and drug development (Receveur, Roumestant, & Viallefont, 1995).
Impact on Gene and Protein Expression
Research on pancreatic beta-cell lines demonstrates that 4-Methylene-L-glutamine influences gene and protein expression, including those involved in cellular signaling, metabolism, and insulin secretion. This indicates its potential role in diabetes management and metabolic research (Corless et al., 2006).
Propiedades
Número CAS |
31138-12-2 |
|---|---|
Nombre del producto |
4-Methylene-L-glutamine |
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-carbamoylpent-4-enoic acid |
InChI |
InChI=1S/C6H10N2O3/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1 |
Clave InChI |
CEVQXWMPODOBRM-BYPYZUCNSA-N |
SMILES isomérico |
C=C(C[C@@H](C(=O)O)N)C(=O)N |
SMILES |
C=C(CC(C(=O)O)N)C(=O)N |
SMILES canónico |
C=C(CC(C(=O)O)N)C(=O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



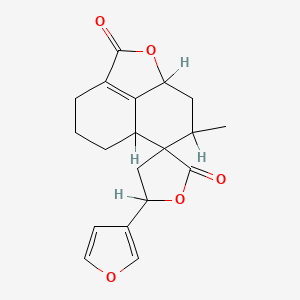
![5-Amino-3-(4-methoxyphenyl)-7-methyl-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid methyl ester](/img/structure/B1195633.png)
![2-[(2-Hydroxyphenyl)methylene]hydrazinecarbothioamide](/img/structure/B1195635.png)
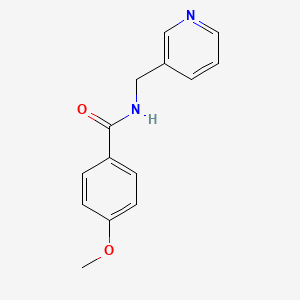
![4-[[4-Methyl-5-(3,4-dichlorophenoxy)-6-methoxyquinoline-8-yl]amino]-1-pentaneamine](/img/structure/B1195642.png)
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1195644.png)
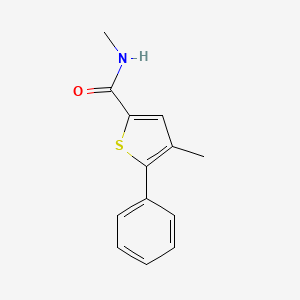
![5,7-dimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B1195646.png)
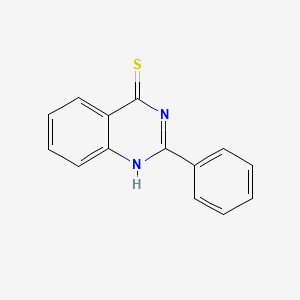
![10-[2-(Diethylamino)ethylamino]-8-hydroxy-4,5-dimethoxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one](/img/structure/B1195649.png)
